molecular formula C8H7N3 B3086502 1-(Pyrazin-2-YL)cyclopropanecarbonitrile CAS No. 1159734-50-5

1-(Pyrazin-2-YL)cyclopropanecarbonitrile

Numéro de catalogue B3086502
Numéro CAS: 1159734-50-5
Poids moléculaire: 145.16 g/mol
Clé InChI: GZBMNUXYRRTFGZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“1-(Pyrazin-2-YL)cyclopropanecarbonitrile” is a chemical compound with the molecular formula C8H7N3 . It is a chemical reagent used for research purposes .


Synthesis Analysis

The synthesis of “this compound” and related compounds has been reported in the literature . For example, one method involves the reaction of 2-fluoropyrazine with cyclopropyl nitrile in the presence of sodium hexamethyldisilazane . Another method involves the reaction of 2-fluoropyrazine with cyclopropyl nitrile in the presence of potassium hexamethylsilazane .

Applications De Recherche Scientifique

Pyrazine Derivatives and Their Pharmacological Effects

Pyrazines, including derivatives like "1-(Pyrazin-2-YL)cyclopropanecarbonitrile," are notable for their broad spectrum of pharmacological effects. Research has shown that pyrazine derivatives possess diverse pharmacological properties, including antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer for various types, antidiabetic, treatments for arteriosclerosis, and antiviral activities. The synthesis and applications of pyrazine derivatives have been a focal point in scientific research due to their occurrence in nature and their significant pharmacological effects, prompting further studies aimed at rationalizing and developing more effective compounds for clinical use (Ferreira & Kaiser, 2012).

Inhibitory Effects on Cytochrome P450 Isoforms

The selectivity and potency of chemical inhibitors, including pyrazine derivatives, play a crucial role in deciphering the involvement of specific Cytochrome P450 (CYP) isoforms in drug metabolism. Pyrazine derivatives are investigated for their selectivity towards different CYP isoforms, which is essential for understanding drug-drug interactions and for the development of new therapeutic agents with minimized adverse effects (Khojasteh et al., 2011).

Synthesis and Chemistry of Hexasubstituted Pyrazolines

The synthesis of pyrazolines, including structurally unique hexasubstituted variants, is an area of interest due to their potential applications in developing new therapeutic agents. Techniques such as thermolysis and autoxidation have been explored for the synthesis of pyrazolines, offering insights into creating compounds with significant biological activities (Baumstark et al., 2013).

Pyrazoline Derivatives as Anticancer Agents

Pyrazoline derivatives have been extensively studied for their anticancer properties. Research focusing on the synthesis of pyrazoline derivatives aims to showcase their potential as effective anticancer agents, highlighting the importance of these compounds in the development of new therapeutic strategies for cancer treatment (Ray et al., 2022).

Pyrazinamide: An Important Anti-tuberculous Agent

Pyrazinamide, a compound related to pyrazine derivatives, plays a crucial role in the treatment of tuberculosis. Its significance in pharmaceutical and chemical industries is underscored by research into its chemical synthesis, biotransformation preparation, and the advantages it offers over other methods in terms of reaction conditions, output, and purity (Yuguo, 2010).

Orientations Futures

The future directions for research on “1-(Pyrazin-2-YL)cyclopropanecarbonitrile” and related compounds could involve further studies on their synthesis, chemical reactions, and potential biological activities. For instance, more research could be done to explore their potential as anti-tubercular agents .

Propriétés

IUPAC Name

1-pyrazin-2-ylcyclopropane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c9-6-8(1-2-8)7-5-10-3-4-11-7/h3-5H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZBMNUXYRRTFGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00729244
Record name 1-(Pyrazin-2-yl)cyclopropane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00729244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1159734-50-5
Record name 1-(Pyrazin-2-yl)cyclopropane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00729244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of sodium hydride (0.386 g, 16.1 mmol) in anhydrous N,N-dimethylformamide (5 mL) was added dropwise a solution of 2-(pyrazin-2-yl)acetonitrile (0.55 g, 4.6 mmol) and 1,2-dibromoethane (2.25 g, 11.9 mmol) in anhydrous N,N-dimethylformamide (8 mL) over a period of 10 min at room temperature. The mixture was stirred for 18 h, then was quenched with water and extracted with ethyl acetate. The organic layer was washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude material was purified via column chromatography (100-200 mesh silica gel, 100% dichloromethane) to afford 1-(pyrazin-2-yl)cyclopropanecarbonitrile (210 mg, 31%).
Quantity
0.386 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.55 g
Type
reactant
Reaction Step Two
Quantity
2.25 g
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 2-fluoropyrazine (2.0 g, 20.4 mmol, 1 eq) and cyclopropanecarbonitrile (1.5 ml, 20.4 mmol, 1 eq) In a dry flask under an argon atmosphere were dissolved in dry toluene (50 ml). The solution was cooled to 0° C. and potassium bis(trimethylsilyl)amide (0.5 M in toluene, 40.9 ml, 20.45 mmol, 1 eq) was added slowly over 5 min via syringe. The black, opaque reaction mixture was allowed to warm to room temperature and stirred for 4 h. The reaction was diluted with water (200 ml) and ethyl acetate (200 ml), and the layers were separated. The aqueous layer was back extracted with ethyl acetate (2×100 ml). The combined organic layers were dried over Na2SO4, filtered and concentrated to give a black oil. The crude was purified by silica gel (60-120) column chromatography using 20% ethyl acetate in hexane as eluent to give 0.25 g of the product as light a yellow oil. Yield: 0.25 g (8.4%). 1H NMR (400 MHz, CD3OD): δ1.84-1.86 (m, 4H), 8.51-8.55 (q, 2H), 8.89 (s, 1H). LCMS: (ES+) m/z=146.2 (M)+
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
40.9 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Pyrazin-2-YL)cyclopropanecarbonitrile
Reactant of Route 2
Reactant of Route 2
1-(Pyrazin-2-YL)cyclopropanecarbonitrile
Reactant of Route 3
Reactant of Route 3
1-(Pyrazin-2-YL)cyclopropanecarbonitrile
Reactant of Route 4
Reactant of Route 4
1-(Pyrazin-2-YL)cyclopropanecarbonitrile
Reactant of Route 5
1-(Pyrazin-2-YL)cyclopropanecarbonitrile
Reactant of Route 6
1-(Pyrazin-2-YL)cyclopropanecarbonitrile

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.